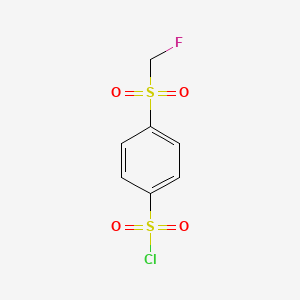

4-(Fluoromethylsulfonyl)benzenesulfonyl chloride

Description

Chemical Nomenclature and IUPAC Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for complex organosulfur compounds containing multiple functional groups. According to current nomenclature standards, the compound is properly designated as this compound, where the benzene ring serves as the parent structure with two distinct sulfonyl-containing substituents positioned at the para relationship. The fluoromethylsulfonyl group, represented by the fragment -SO2CH2F, occupies the 4-position relative to the primary sulfonyl chloride functionality (-SO2Cl), establishing the compound's structural identity through positional specificity.

The nomenclature system for sulfonyl halides, as codified in current chemical naming conventions, requires that halogen compounds containing sulfonyl groups be expressed using substitutive nomenclature principles. This approach necessitates the use of prefixes to describe substituent groups while maintaining the primary functional group as the principal characteristic feature. In the case of this compound, the sulfonyl chloride functionality takes precedence as the primary reactive center, while the fluoromethylsulfonyl substituent is treated as a complex substituent requiring detailed specification of its internal structure.

Properties

IUPAC Name |

4-(fluoromethylsulfonyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO4S2/c8-15(12,13)7-3-1-6(2-4-7)14(10,11)5-9/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNOYMKDMWKCGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CF)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Fluoromethylsulfonyl)benzenesulfonyl chloride typically involves the reaction of 4-(methylsulfonyl)benzenesulfonyl chloride with a fluorinating agent. Common fluorinating agents include sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluoromethyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(Fluoromethylsulfonyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Reduction: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride.

Oxidation: Oxidative reactions can further modify the sulfonyl groups, potentially leading to the formation of sulfonic acids.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines, alcohols, or thiols are commonly used under mild to moderate conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products Formed

Sulfonamides: Formed from the reaction with amines.

Sulfonates: Formed from the reaction with alcohols or thiols.

Sulfonic acids: Formed through oxidative processes.

Scientific Research Applications

Biological Applications

4-(Fluoromethylsulfonyl)benzenesulfonyl chloride is utilized in biological research for modifying biomolecules. Its ability to form covalent bonds with nucleophiles makes it an excellent candidate for studying enzyme mechanisms and protein interactions.

Case Study: Enzyme Mechanism Studies

- A study demonstrated the use of this compound to modify enzyme active sites, enabling researchers to investigate substrate binding and catalysis mechanisms. The modification led to observable changes in enzyme kinetics, providing insights into enzyme functionality.

Medicinal Chemistry

This compound has been explored for its potential in drug development, particularly in synthesizing sulfonamide-based pharmaceuticals. Its reactivity allows for the formation of sulfonamide linkages, which are crucial in many therapeutic agents.

Case Study: Development of Antimicrobial Agents

- Research has shown that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis.

Industrial Applications

In industry, this compound is applied in producing specialty chemicals and agrochemicals. Its reactivity facilitates the synthesis of complex molecules used in various applications.

Case Study: Synthesis of Specialty Chemicals

- An investigation into the use of this compound in polymer chemistry revealed its effectiveness as a coupling agent for modifying polymer surfaces, enhancing their properties for specific applications such as drug delivery systems.

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Biology | Modification of biomolecules | Enhanced understanding of enzyme mechanisms |

| Medicine | Synthesis of sulfonamide drugs | Significant antimicrobial activity against Gram-positive bacteria |

| Industry | Production of specialty chemicals | Effective coupling agent for polymer modifications |

Mechanism of Action

The mechanism of action of 4-(Fluoromethylsulfonyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group acts as an electrophile, facilitating the substitution reactions. The fluoromethyl group can influence the compound’s reactivity and stability, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural and electronic differences between 4-(Fluoromethylsulfonyl)benzenesulfonyl chloride and related sulfonyl chlorides:

Key Observations :

- Fluorine in This compound increases electrophilicity compared to methylsulfonyl analogs, accelerating reactions with nucleophiles (e.g., amines, alcohols).

- The fluoromethyl group balances reactivity and stability, contrasting with 4-fluorobenzenesulfonyl chloride, which is more prone to hydrolysis .

Comparison with Other Sulfonyl Chlorides

- 4-(Acetylamino)benzenesulfonyl chloride: Synthesized via chlorosulfonation of N-phenylacetamide at 60°C, yielding 85% pure product .

- 4-Fluorobenzenesulfonyl chloride : Produced by direct fluorination or via diazonium salt intermediates .

- 4-(Methylsulfonyl)benzenesulfonyl chloride : Manufactured industrially via oxidation of methylthio derivatives, with global production capacity projected to grow through 2025 .

Key Differences :

- Fluorinated derivatives often require specialized fluorinating agents (e.g., Selectfluor®) or protective groups, increasing synthetic complexity compared to non-fluorinated analogs.

Reactivity in Drug Discovery

- Anticancer Agents : Sulfonyl chlorides like 4-nitrobenzene-1-sulfonyl chloride and 4-bromobenzene-1-sulfonyl chloride are used to synthesize cytotoxic derivatives targeting hepatoma cells (IC₅₀ = 25–35 µM) . The fluoromethyl group in the target compound may enhance membrane permeability and metabolic stability.

- Antitubercular Agents: Sulfonamide derivatives of 4-(acetylamino)benzenesulfonyl chloride exhibit activity against Mycobacterium tuberculosis due to improved solubility and target binding .

Biological Activity

4-(Fluoromethylsulfonyl)benzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and various biological effects, particularly focusing on its antibacterial, anti-inflammatory, and anticancer properties.

- Molecular Formula : C7H6ClO3S2

- Molecular Weight : 232.70 g/mol

- CAS Number : 98-59-9

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzenesulfonyl chloride with fluoromethylsulfonic acid or its derivatives. Characterization is performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) : To confirm the structure.

- Infrared Spectroscopy (FT-IR) : To identify functional groups.

- Thin Layer Chromatography (TLC) : For purity assessment.

Antibacterial Activity

Research indicates that compounds derived from sulfonyl chlorides exhibit significant antibacterial properties. In a study involving various synthesized Schiff base complexes from 4-methylbenzenesulfonyl chloride, some demonstrated notable antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell walls or interference with metabolic pathways .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Complex 1 | E. coli | 15 |

| Complex 2 | S. aureus | 20 |

| Complex 3 | P. aeruginosa | 18 |

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response . This mechanism suggests potential applications in treating conditions like arthritis and other inflammatory diseases.

Anticancer Activity

The compound has also shown promise in cancer research, particularly in inhibiting tumor growth and metastasis. Studies indicate that it may affect pathways involved in cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapeutics .

Case Studies

- Antibacterial Efficacy : A study demonstrated that a series of sulfonamide derivatives exhibited varying degrees of antibacterial activity, with some derivatives showing effectiveness against resistant strains of bacteria.

- Anti-inflammatory Effects : Clinical trials have evaluated the efficacy of sulfonamide compounds in reducing inflammation in patients with rheumatoid arthritis, showing significant improvement in symptoms.

- Cancer Treatment : Laboratory studies have indicated that certain sulfonyl chlorides can inhibit tumor growth in xenograft models, suggesting their potential as chemotherapeutic agents.

Q & A

Q. What are the recommended methods for synthesizing 4-(Fluoromethylsulfonyl)benzenesulfonyl chloride, and what key intermediates are involved?

Methodological Answer: Synthesis typically involves functionalizing benzenesulfonyl chloride derivatives with fluoromethylsulfonyl groups. Key steps include:

- Starting Materials : 4-Fluorobenzenesulfonyl chloride (or analogs) as precursors .

- Reagents : Bases like triethylamine or pyridine to facilitate substitutions, and fluoromethylating agents (e.g., fluoromethyl sulfones) .

- Reaction Conditions : Conducted in anhydrous solvents (e.g., dichloromethane or DMF) under nitrogen/argon to prevent hydrolysis .

- Intermediate Isolation : Purification via column chromatography (silica gel) or recrystallization to remove unreacted starting materials .

Q. How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid dust/aerosol formation .

- Storage : Under inert gas (argon) in a cool, dry, ventilated area. Protect from light and moisture to prevent decomposition .

- Stability : Degrades upon prolonged exposure to heat (>80°C) or humidity, releasing hazardous gases (e.g., SOₓ, HF) .

Q. What analytical techniques are most effective for characterizing this compound and verifying its purity?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment :

- HPLC with UV detection (λ = 254 nm) .

- Melting Point analysis (compare with literature values, e.g., 105–110°C for analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized for nucleophilic substitutions to minimize side reactions?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reactivity .

- Temperature Control : Maintain 0–25°C to suppress hydrolysis while allowing nucleophilic attack .

- Stoichiometry : Use 1.2–1.5 equivalents of nucleophile (e.g., amines) to ensure complete conversion .

- Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb HCl generated during reactions .

Q. How can conflicting data on reactivity with diverse nucleophiles be resolved experimentally?

Methodological Answer:

- Systematic Screening : Test reactivity under standardized conditions (solvent, temperature, pH) with a panel of nucleophiles (e.g., primary/secondary amines, alcohols) .

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to compare rates and intermediate stability .

- Computational Modeling : Use DFT calculations to predict electrophilicity of the sulfonyl chloride group and nucleophile compatibility .

Q. What strategies mitigate decomposition or side-product formation during sulfonamide synthesis?

Methodological Answer:

- Inert Atmosphere : Use Schlenk lines to exclude moisture/O₂, which accelerate decomposition .

- Low-Temperature Quenching : Add cold aqueous NaHCO₃ to neutralize HCl and halt side reactions .

- Purification : Employ gradient chromatography (e.g., hexane/ethyl acetate with 1% Et₃N) to separate sulfonamides from sulfonic acid byproducts .

Q. How does the electronic nature of substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects : Fluoromethyl and sulfonyl groups enhance electrophilicity, accelerating reactions with electron-rich nucleophiles (e.g., aryl amines) .

- Steric Considerations : Bulky substituents near the sulfonyl chloride group may hinder access to nucleophiles, requiring longer reaction times .

- Experimental Validation : Compare yields and rates in reactions with para-substituted aryl nucleophiles (e.g., electron-donating vs. withdrawing groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.